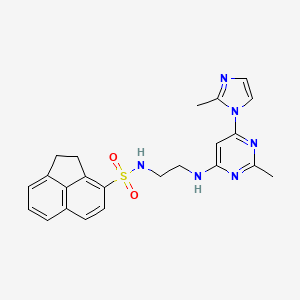

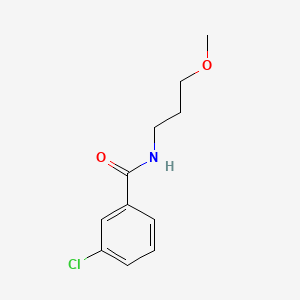

![molecular formula C13H9Cl2NO3S2 B2628318 3-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid CAS No. 1527479-61-3](/img/structure/B2628318.png)

3-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

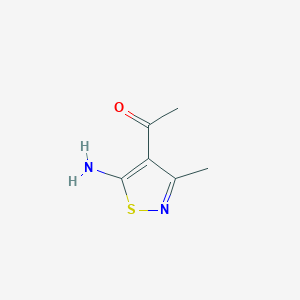

This compound, also known as 2-[(5Z)-5-(2,4-DICHLOROBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID, has a linear formula of C13H9Cl2NO3S2 and a molecular weight of 362.256 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular formula of this compound is C13H9Cl2NO3S2 . This indicates that it contains 13 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 3 oxygen atoms, and 2 sulfur atoms .Physical And Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm3 . Its boiling point is 540.5±60.0 °C at 760 mmHg . The molecular weight of the compound is 362.24.Applications De Recherche Scientifique

Antifungal Activity

- Rhodanineacetic Acid Derivatives : These compounds, including derivatives of the mentioned acid, have been prepared as potential antifungal agents. One study examined their hydrophobic properties and antifungal activity, finding that only specific derivatives showed strong inhibition against certain fungal species like Candida and Trichosporon (Doležel et al., 2009).

Anticancer Activity

- Anticancer Screening : Certain derivatives of the compound have demonstrated significant anticancer activity, particularly against leukemia, colon cancer, CNS cancer, melanoma, gastric cancer, and breast cancers (Kamila Buzun et al., 2021).

Aldose Reductase Inhibition

- Aldose Reductase Inhibitors : Derivatives of this compound have shown to be potent aldose reductase inhibitors, with applications in treating complications related to diabetes (Kučerová-Chlupáčová et al., 2020).

Protein Kinase Inhibition

- Inhibition of Protein Kinases : Studies have shown that certain derivatives can inhibit protein kinases, suggesting potential use in treating neurological or oncological disorders (Khadidja Bourahla et al., 2021).

Antitrypanosomal and Anticancer Activity

- Trypanocidal and Anticancer Effects : Some derivatives of this compound have been synthesized and evaluated for trypanocidal and anticancer activities, with certain compounds exhibiting sub-micromolar concentrations of inhibition against parasites and cancer cell lines (Holota et al., 2019).

Hepatitis C Virus Inhibition

- Hepatitis C Virus Inhibition : Quantum chemical computations and molecular docking studies on derivatives of this compound have shown potential as non-nucleotide inhibitors for hepatitis C virus inhibition (Balasubramanian & Patil, 2018).

Safety and Hazards

Propriétés

IUPAC Name |

3-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO3S2/c14-8-2-1-7(9(15)6-8)5-10-12(19)16(13(20)21-10)4-3-11(17)18/h1-2,5-6H,3-4H2,(H,17,18)/b10-5- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGJMAUHDZUGMC-YHYXMXQVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)N(C(=S)S2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

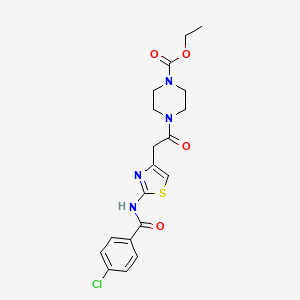

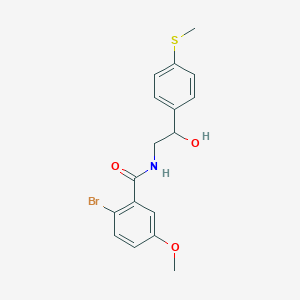

![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N,N-diethylacetamide](/img/structure/B2628243.png)

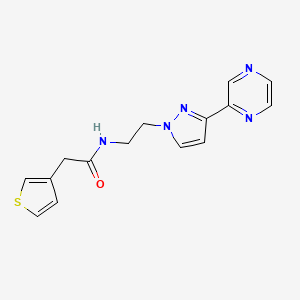

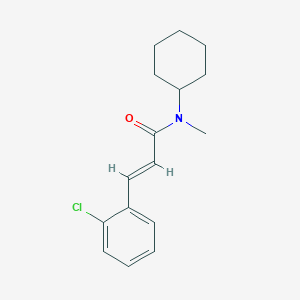

![4-(2-furylmethyl)-1-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thio}thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2628244.png)

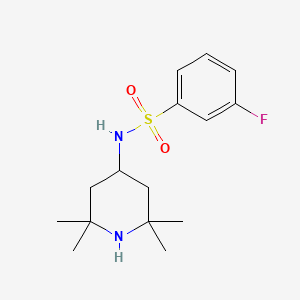

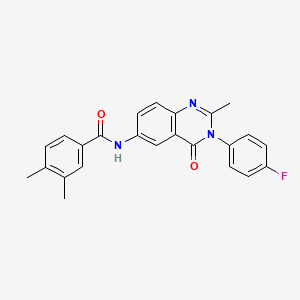

![Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate](/img/structure/B2628246.png)